molecular formula C7H11FO4 B13740154 (4-Fluorobutan-2-yl)propanedioic acid CAS No. 14619-36-4

(4-Fluorobutan-2-yl)propanedioic acid

Cat. No.: B13740154
CAS No.: 14619-36-4
M. Wt: 178.16 g/mol
InChI Key: XYNQQZNFICHKSL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobutan-2-yl)propanedioic acid typically involves the introduction of a fluorobutan-2-yl group to the propanedioic acid backbone. One common method involves the alkylation of malonic acid derivatives with 4-fluorobutan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the malonic acid, making it a nucleophile that can attack the electrophilic carbon of the halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced chemical engineering techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobutan-2-yl)propanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups .

Scientific Research Applications

(4-Fluorobutan-2-yl)propanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorobutan-2-yl)propanedioic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme. The fluorobutan-2-yl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorobutan-2-yl)propanedioic acid is unique due to the presence of the fluorobutan-2-yl group, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

14619-36-4

Molecular Formula

C7H11FO4

Molecular Weight

178.16 g/mol

IUPAC Name

2-(4-fluorobutan-2-yl)propanedioic acid

InChI

InChI=1S/C7H11FO4/c1-4(2-3-8)5(6(9)10)7(11)12/h4-5H,2-3H2,1H3,(H,9,10)(H,11,12)

InChI Key

XYNQQZNFICHKSL-UHFFFAOYSA-N

Canonical SMILES

CC(CCF)C(C(=O)O)C(=O)O

Origin of Product

United States

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